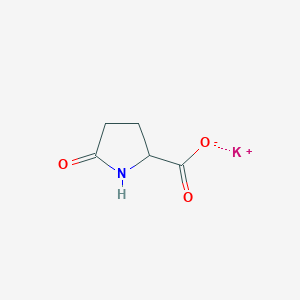

Potassium5-oxopyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is characterized by its five-membered pyrrolidine ring, which is a common structural motif in many biologically active molecules . The presence of the potassium ion enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium5-oxopyrrolidine-2-carboxylate typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Potassium5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: It can be reduced to form different proline derivatives.

Substitution: The compound can undergo substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various cation exchange resins for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various proline derivatives, which are useful in medicinal chemistry and other applications .

Scientific Research Applications

Potassium5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in proline metabolism and its effects on cellular processes.

Mechanism of Action

The mechanism of action of Potassium5-oxopyrrolidine-2-carboxylate involves its role in proline metabolism. It acts as a precursor to proline, which is essential for protein synthesis and cellular function. The compound interacts with various enzymes and pathways involved in proline metabolism, influencing cellular processes such as growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

5-oxopyrrolidine-2-carboxylic acid: The parent compound without the potassium ion.

Proline: A related amino acid with similar structural features.

Pyrrolidine derivatives: Various compounds with the pyrrolidine ring structure.

Uniqueness

Potassium5-oxopyrrolidine-2-carboxylate is unique due to its enhanced solubility and stability compared to its parent compound. The presence of the potassium ion makes it more suitable for certain applications, particularly in industrial and medicinal chemistry .

Biological Activity

Metabolic Role in Hyperprolinemia Type II

Potassium 5-oxopyrrolidine-2-carboxylate, also known as Δ-1-pyrroline-5-carboxylate (P5C), plays a crucial role in proline catabolism and is implicated in the pathophysiology of Hyperprolinemia Type II (HPII) . HPII is caused by a deficiency in Δ-1-pyrroline-5-carboxylate dehydrogenase, encoded by the ALDH4A1 gene, leading to P5C accumulation .

Biomarker Formation

P5C reacts spontaneously with other metabolites, forming biomarkers that can be used to differentiate HPII from Hyperprolinemia Type I (HPI) . These biomarkers include:

- 2-OPC (2-oxo-1-pyrrolidine carboxylate): Formed by reaction with acetoacetic acid

- CPC (cyclo-1-pyrroline carboxylate): Formed by reaction with malonic acid

Pathophysiological Mechanism

The accumulation of P5C in HPII leads to:

- Inactivation of pyridoxal 5'-phosphate (PLP), a crucial enzymatic cofactor

- Formation of P5C-PLP adducts

- Secondary vitamin B6 deficiency, contributing to convulsions in childhood

Anticancer Activity

Recent studies have investigated the anticancer properties of 5-oxopyrrolidine derivatives, which are structurally related to potassium 5-oxopyrrolidine-2-carboxylate .

Experimental Findings

A study using A549 human lung adenocarcinoma cells and HSAEC-1 KT human small airway epithelial cells as a non-cancerous control revealed:

- Structure-dependent anticancer activity against A549 cells

- Compounds 18-22 showed the most potent anticancer effects

- Compound 21, containing a 5-nitrothiophene moiety, exhibited particularly strong activity

Antibacterial Properties

Research on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share structural similarities with potassium 5-oxopyrrolidine-2-carboxylate, has shown promising antibacterial activity .

Key Findings

- 3-substituted 1-(2-hydroxyphenyl)-5-oxopyrrolidines demonstrated antibacterial activity

- Activity was primarily directed against Gram-positive bacteria

- Screening was conducted using multidrug-resistant bacterial and fungal pathogens

Hyperkalemia Management

While not directly related to potassium 5-oxopyrrolidine-2-carboxylate, research on hyperkalemia management provides context for potassium-containing compounds in clinical settings .

Case Study: Chronic Kidney Disease Patient

A 63-year-old male with hypertension and diabetic nephropathy developed hyperkalemia (serum potassium 5.9 mmol/l) after initiating lisinopril . This case highlights the importance of monitoring potassium levels in patients with kidney disease when using renin-angiotensin-aldosterone system inhibitors (RAASi).

Novel Treatments

Research on new compounds for hyperkalemia treatment, such as ZS-9, demonstrates the ongoing interest in potassium-regulating therapies . A phase 2 study showed that ZS-9:

- Reduced serum potassium by 0.92±0.52 mEq/l at 38 hours

- Decreased urinary potassium excretion

- Was well-tolerated in patients with chronic kidney disease

While these findings are not directly related to potassium 5-oxopyrrolidine-2-carboxylate, they illustrate the potential for novel compounds to address potassium-related disorders.

Properties

Molecular Formula |

C5H6KNO3 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

potassium;5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.K/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

WKHCFXKQKDNLEB-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.